molecular formula C5H9NO B2990799 2-Methoxybutanenitrile CAS No. 253317-26-9

2-Methoxybutanenitrile

Cat. No.: B2990799
CAS No.: 253317-26-9
M. Wt: 99.133
InChI Key: HLGNKWVNJVYHJO-UHFFFAOYSA-N
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Description

2-Methoxybutanenitrile is an organic compound with the molecular formula C5H9NO It is a nitrile derivative, characterized by the presence of a methoxy group (-OCH3) attached to the second carbon of the butanenitrile chain

Scientific Research Applications

2-Methoxybutanenitrile has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methoxybutanenitrile can be synthesized through several methods:

    From Halogenoalkanes: The halogenoalkane is heated under reflux with a solution of sodium or potassium cyanide in ethanol. The halogen is replaced by a -CN group, forming the nitrile.

    From Amides: Amides can be dehydrated to form nitriles.

Industrial Production Methods: Industrial production of this compound often involves the large-scale application of the above synthetic routes, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity this compound.

Chemical Reactions Analysis

2-Methoxybutanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction of this compound can yield primary amines. This is typically achieved using hydrogenation or metal hydrides.

    Substitution: The methoxy group can be substituted under appropriate conditions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Major Products:

    Oxidation: 2-Methoxybutanoic acid.

    Reduction: 2-Methoxybutylamine.

    Substitution: Various substituted nitriles depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-Methoxybutanenitrile involves its interaction with specific molecular targets. The nitrile group can participate in nucleophilic addition reactions, while the methoxy group can influence the compound’s reactivity and solubility. These interactions can affect various biochemical pathways, making the compound useful in medicinal chemistry and drug design .

Comparison with Similar Compounds

2-Methoxybutanenitrile can be compared with other nitrile derivatives such as:

    Butanenitrile: Lacks the methoxy group, making it less reactive in certain substitution reactions.

    2-Ethoxybutanenitrile: Contains an ethoxy group instead of a methoxy group, which can influence its solubility and reactivity.

    2-Methoxypropanenitrile: Has a shorter carbon chain, affecting its physical and chemical properties.

The presence of the methoxy group in this compound makes it unique, providing distinct reactivity and solubility characteristics that can be advantageous in various applications .

Properties

IUPAC Name

2-methoxybutanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO/c1-3-5(4-6)7-2/h5H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLGNKWVNJVYHJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C#N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

99.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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